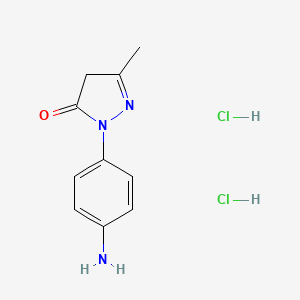

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride

Übersicht

Beschreibung

The compound “1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride” is a pyrazolone derivative with an aminophenyl group attached at the 1-position and a methyl group at the 3-position. Pyrazolones are a class of compounds that have been studied for their diverse biological activities . The presence of the aminophenyl group could potentially enhance these properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Schiff Base Derivatives: A study synthesized a Schiff base from 4-acylpyrazolone and 2-aminophenol, providing insights into the structural aspects of such compounds, which could be relevant to understanding derivatives of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride (Sharma, Jadeja, Kant, & Gupta, 2014).

Coordination Complexes and Antioxidant Activity

- Pyrazole-Acetamide Derivatives: Research involving pyrazole-acetamide derivatives, similar in structure to the chemical , focused on synthesizing Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting potential applications in biochemistry and pharmacology (Chkirate et al., 2019).

Antibacterial Applications

- Azetidinone Derivatives: A study on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one revealed promising antibacterial activities against various bacterial strains, suggesting the potential of similar compounds in antimicrobial research (Chopde, Meshram, & Pagadala, 2012).

Molecular Structures and Supramolecular Assembly

- Reduced Bipyrazoles: A study focusing on the synthesis of reduced bipyrazoles from a simple pyrazole precursor contributed to the understanding of molecular structures and supramolecular assembly, which could be relevant to derivatives of this compound (Cuartas et al., 2017).

Electronic Structure and Photochromic Properties

- Photochromic Schiff Base Compound: The study of a Schiff base compound containing a pyrazolone ring revealed photochromic properties, suggesting potential applications in materials science and molecular electronics (Surati & Shah, 2015).

Corrosion Inhibition

- Pyrazole Derivatives as Corrosion Inhibitors: Research on pyranopyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study provides insights into the potential industrial applications of similar pyrazole compounds (Yadav, Gope, Kumari, & Yadav, 2016).

Antimicrobial and Antioxidant Activities

- Triazolyl Pyrazole Derivatives: A study on the synthesis of 1,2,3-triazolyl pyrazole derivatives showcased their potential as antimicrobial agents. Additionally, these compounds displayed moderate to good antioxidant activities, emphasizing their potential in pharmaceutical research (Bhat et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds such as benzimidazole derivatives have been known to interact with proteins and enzymes, serving as a drug scaffold in medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity, suggesting membrane perturbing as well as intracellular modes of action .

Biochemical Pathways

Similar compounds have been known to induce and be biotransformed by cytochrome p450 1a1 to putative active, as well as inactive metabolites .

Pharmacokinetics

These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in mice, rats, and dogs in vivo .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under various conditions, suggesting that the compound’s action might be influenced by environmental factors .

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;/h2-5H,6,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZAAVVXPBCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)

![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)

![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)